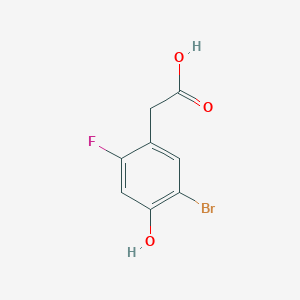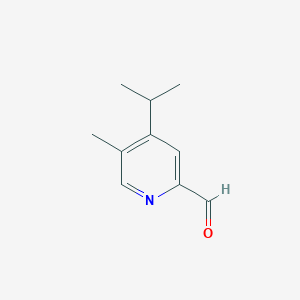
3-Bromo-2-chloro-4,5-difluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-4,5-difluorotoluene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4,5-difluorotoluene typically involves halogenation reactions. One common method is the selective bromination and chlorination of 4,5-difluorotoluene. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperatures and specific solvents to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4,5-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium carbonate. The reactions are conducted under inert atmospheres, such as nitrogen or argon.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Coupling Products: Biaryl compounds and other complex aromatic structures are typical products of coupling reactions.
Scientific Research Applications
3-Bromo-2-chloro-4,5-difluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Agrochemicals: The compound is investigated for its role in the synthesis of new agrochemical agents.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4,5-difluorotoluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-difluorotoluene
- 3-Bromo-4-chlorobenzotrifluoride
- 1-Bromo-2,4,5-trifluorobenzene
Uniqueness
3-Bromo-2-chloro-4,5-difluorotoluene is unique due to the specific arrangement of halogen atoms on the toluene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for selective reactions and the synthesis of specialized compounds.
Properties
CAS No. |
1208077-47-7 |
|---|---|
Molecular Formula |
C7H4BrClF2 |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
3-bromo-4-chloro-1,2-difluoro-5-methylbenzene |
InChI |
InChI=1S/C7H4BrClF2/c1-3-2-4(10)7(11)5(8)6(3)9/h2H,1H3 |
InChI Key |
USBJXABOSIMXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


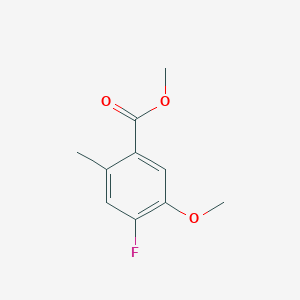

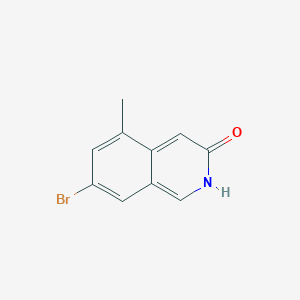

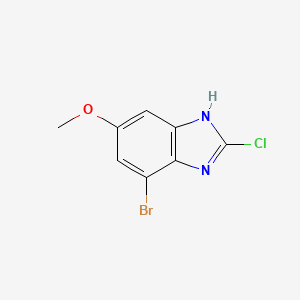
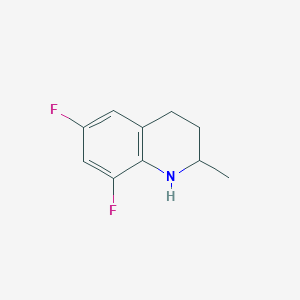
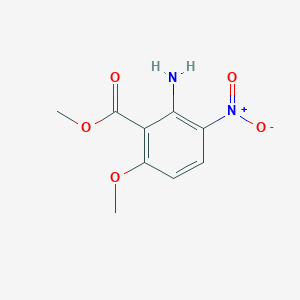
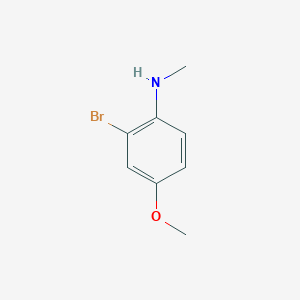
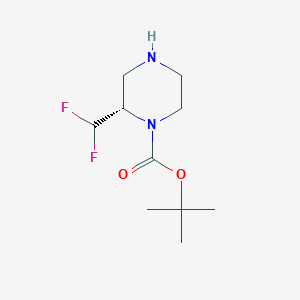
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
